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Compound of Interest

Compound Name: Bis-PEG4-sulfonic acid

Cat. No.: B606178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-PEG4-sulfonic acid
Bis-PEG4-sulfonic acid is a homobifunctional crosslinker featuring a hydrophilic polyethylene

glycol (PEG) spacer of four ethylene glycol units, flanked by two terminal sulfonic acid groups.

The PEG spacer enhances the aqueous solubility and biocompatibility of the conjugated

molecule, which can improve its pharmacokinetic profile by reducing aggregation and

immunogenicity.[1][2][3] The terminal sulfonic acid groups are reactive towards molecules

containing hydroxyl groups, forming sulfonate esters.[4] This linker is particularly useful for

conjugating drugs to other molecules or for developing prodrugs where the sulfonate ester

linkage can be designed for controlled release.[5][6][7]

Key Properties and Applications:
Enhanced Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drug

molecules in aqueous media.[8]

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and

immunogenicity.[2]

Homobifunctional Linker: Allows for the conjugation of two molecules bearing hydroxyl

groups or for the synthesis of symmetric constructs.
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Prodrug Strategies: The resulting sulfonate ester bond can be designed to be stable under

certain physiological conditions but may be cleaved by specific stimuli, such as reducing

agents like glutathione, offering a potential mechanism for targeted drug release.[9]

A summary of the physical and chemical properties of Bis-PEG4-sulfonic acid is provided in

Table 1.

Property Value

Chemical Name

2-[2-[2-[2-(2-

sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfoni

c acid

Molecular Formula C10H22O10S2

Molecular Weight 366.41 g/mol

CAS Number 1807539-08-7

Appearance Liquid

Solubility
Soluble in aqueous solutions and polar organic

solvents

Reactive Groups Sulfonic Acid (-SO3H)

Reactive Towards Hydroxyl groups (-OH)

Table 1: Properties of Bis-PEG4-sulfonic acid.

Experimental Protocols
The following protocols provide a general framework for the esterification of a hydroxyl-

containing drug molecule with Bis-PEG4-sulfonic acid, followed by purification and

characterization of the conjugate. These protocols should be optimized for each specific drug

molecule and application.

Esterification of a Drug Molecule with Bis-PEG4-sulfonic
acid
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This protocol describes a general method for the formation of a sulfonate ester bond between a

drug molecule containing a hydroxyl group and Bis-PEG4-sulfonic acid. The reaction can be

catalyzed by a strong acid or mediated by coupling agents. For sensitive drug molecules,

milder conditions are recommended.

Materials:

Drug molecule with a hydroxyl group

Bis-PEG4-sulfonic acid

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

Molecular sieves (optional, for anhydrous conditions)

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)

LC-MS system for reaction monitoring

Procedure:

Preparation: Ensure all glassware is thoroughly dried. If using anhydrous conditions, flame-

dry the glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or

argon).

Dissolution: In a round-bottom flask, dissolve the hydroxyl-containing drug molecule (1.0 eq)

in anhydrous DMF or DCM.

Addition of Linker: Add Bis-PEG4-sulfonic acid (0.5 to 1.0 eq, depending on whether one or

both sulfonic acid groups are to be reacted) to the solution.

Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (0.1-0.2 eq).

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60

°C) under an inert atmosphere. The optimal temperature and reaction time will depend on

the reactivity of the drug molecule.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS. For TLC, a suitable

mobile phase should be determined to separate the starting materials from the product. For

LC-MS, monitor the disappearance of the starting material masses and the appearance of

the product mass.

Quenching: Once the reaction is complete, cool the mixture to room temperature. If an acid

catalyst was used, it can be neutralized by the addition of a mild base, such as sodium

bicarbonate solution, followed by extraction.

Work-up: The work-up procedure will depend on the properties of the drug conjugate. A

typical procedure may involve dilution with an organic solvent and washing with brine,

followed by drying the organic layer over anhydrous sodium sulfate.

Purification: The crude product should be purified by chromatography, as detailed in the

following section.

An illustrative summary of reaction parameters is provided in Table 2.

Parameter Example Value

Scale 100 mg of Drug Molecule

Molar Ratio (Drug:Linker) 1:0.6

Catalyst p-Toluenesulfonic acid (0.15 eq)

Solvent Anhydrous DMF (5 mL)

Temperature 50 °C

Reaction Time 12-24 hours

Illustrative Yield 65%

Purity (post-purification) >95% (by HPLC)

Table 2: Illustrative Quantitative Data for Esterification Reaction. (Note: These values are for

illustrative purposes and require optimization for specific substrates.)

Purification of the Drug-PEG-Sulfonate Conjugate
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Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for

the purification of PEGylated drug conjugates.[10][11][12]

Instrumentation and Materials:

Preparative or semi-preparative HPLC system

C18 or C8 reverse-phase column

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic acid

UV detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)

Procedure:

Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable

solvent (e.g., DMF, DMSO, or the initial mobile phase).

Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions.

Injection and Elution: Inject the sample onto the column and elute with a gradient of Mobile

Phase B. The gradient should be optimized to achieve good separation of the product from

unreacted starting materials and byproducts.

Fraction Collection: Collect fractions corresponding to the product peak.

Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to

confirm purity.

Solvent Removal: Combine the pure fractions and remove the solvent, for example, by

lyophilization or rotary evaporation.

An example of a generic HPLC purification method is provided in Table 3.
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Parameter Value

Column C18, 5 µm, 10 x 250 mm

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 4 mL/min

Gradient 10-90% B over 30 minutes

Detection
UV at a suitable wavelength for the drug, or

ELSD/MS

Table 3: Example RP-HPLC Purification Parameters.

Characterization of the Drug-PEG-Sulfonate Conjugate
The identity and purity of the final conjugate should be confirmed using appropriate analytical

techniques.[13][14]

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular

weight of the conjugate. High-resolution mass spectrometry (HRMS) can provide the

elemental composition.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to

confirm the structure of the conjugate. The appearance of characteristic peaks for the PEG

linker and the drug molecule, as well as shifts in the peaks of the drug molecule upon

conjugation, can confirm the formation of the sulfonate ester.[15][16]

In Vitro Stability Assay of the Sulfonate Ester Linkage
It is crucial to assess the stability of the sulfonate ester linkage under physiologically relevant

conditions.

Materials:

Purified Drug-PEG-Sulfonate Conjugate
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Phosphate-buffered saline (PBS), pH 7.4

Human plasma (optional)

Glutathione (GSH)

HPLC system with a suitable analytical column

Procedure:

Stock Solution: Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).

Incubation: Dilute the stock solution into PBS (pH 7.4) to a final concentration of, for

example, 100 µM. Prepare separate samples containing PBS with 5 mM GSH to assess

reductive cleavage. A control sample in PBS without any additives should also be prepared.

If desired, a similar experiment can be performed in human plasma.

Time Points: Incubate the samples at 37 °C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48

hours), withdraw an aliquot from each sample.

Quenching: Quench the reaction by adding an equal volume of cold acetonitrile to precipitate

proteins (if using plasma) and stop degradation.

Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by

RP-HPLC. Monitor the disappearance of the parent conjugate peak and the appearance of

any degradation products (e.g., the free drug).

Quantification: Quantify the percentage of the remaining conjugate at each time point to

determine its half-life.

A table summarizing hypothetical stability data is presented in Table 4.

Condition Half-life (t1/2) in hours

PBS, pH 7.4 > 48 hours

PBS, pH 7.4 + 5 mM GSH 6 hours

Human Plasma 24 hours
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Table 4: Illustrative In Vitro Stability of a Drug-PEG-Sulfonate Conjugate. (Note: These values

are hypothetical and will vary depending on the specific conjugate.)

Visualizations
Chemical Reaction and Workflows
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Click to download full resolution via product page

Caption: Esterification of a hydroxyl-containing drug with Bis-PEG4-sulfonic acid.
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Synthesis

Purification

Analysis

1. Esterification Reaction
(Drug-OH + Bis-PEG4-sulfonic acid)

2. Reaction Monitoring
(TLC / LC-MS)

3. Crude Product Work-up

4. RP-HPLC Purification

5. Characterization
(MS, NMR)

6. In Vitro Stability Assay
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Caption: General workflow for drug conjugation and analysis.
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Logical Relationship: Prodrug Activation

Extracellular Space / Systemic Circulation
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Therapeutic Effect
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Caption: Prodrug activation via cleavage of the sulfonate ester linkage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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